molecular formula C23H19N5O5 B2414084 2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-benzyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1251710-46-9

2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-benzyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2414084
CAS No.: 1251710-46-9
M. Wt: 445.435
InChI Key: VHVCWRPFOZQJTG-UHFFFAOYSA-N
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Description

2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-benzyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-benzyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O5/c29-21(25-17-7-8-18-19(10-17)33-14-32-18)13-28-23(31)27-12-16(6-9-20(27)26-28)22(30)24-11-15-4-2-1-3-5-15/h1-10,12H,11,13-14H2,(H,24,30)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCWRPFOZQJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)N4C=C(C=CC4=N3)C(=O)NCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-benzyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrrolidine and piperidine moieties. Common reagents used in these reactions include thionyl chloride, piperidine, and pyrrolidine under controlled conditions such as reflux or inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-benzyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., solvent, temperature).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-benzyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-benzyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methylpiperidin-1-yl)carbonyl]aniline
  • tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate
  • 4-[(4-Methylpiperazin-1-yl)carbonyl]benzonitrile

Uniqueness

2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-benzyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-N-benzyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety , a triazole ring , and a carboxamide functional group , which contribute to its unique properties. The molecular formula is C20H19N5O4C_{20}H_{19}N_{5}O_{4}, with a molecular weight of approximately 393.4 g/mol.

Structural Representation

PropertyValue
Molecular FormulaC20_{20}H19_{19}N5_{5}O4_{4}
Molecular Weight393.4 g/mol
IUPAC NameThis compound

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been shown to induce apoptosis in various cancer cell lines by disrupting microtubule dynamics and inhibiting key signaling pathways involved in cell proliferation.

The proposed mechanism of action includes:

  • Inhibition of Enzymes : The compound interacts with specific enzymes that are crucial for cancer cell survival.
  • Induction of Apoptosis : It promotes programmed cell death through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Studies have also reported that the compound possesses antimicrobial properties against various bacterial strains. The benzodioxole moiety is believed to enhance its interaction with microbial membranes, leading to increased permeability and cell death.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines and modulate the activity of immune cells.

Case Studies

  • Anticancer Efficacy : In a study on human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers such as cleaved caspase-3 and PARP .
  • Antimicrobial Activity : A recent investigation highlighted the effectiveness of the compound against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
  • Anti-inflammatory Response : In an animal model of acute inflammation, administration of the compound significantly reduced edema and levels of TNF-alpha and IL-6 compared to control groups .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryReduces edema and cytokine levels

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